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Compound of Interest

Compound Name:
4-(Diethylamino)-2-

methoxybenzaldehyde

Cat. No.: B1298378 Get Quote

This technical guide provides a detailed overview of the expected spectroscopic data for 4-
(Diethylamino)-2-methoxybenzaldehyde, a key intermediate in various chemical syntheses.

The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for

their acquisition. This document is intended for researchers, scientists, and professionals in the

field of drug development and chemical analysis.

Spectroscopic Data
While a complete, publicly available experimental dataset for 4-(Diethylamino)-2-
methoxybenzaldehyde is not fully detailed in singular sources, the following data tables are

compiled based on established spectroscopic principles and data from analogous compounds.

The molecular structure contains an aldehyde, a methoxy group, a diethylamino group, and a

substituted aromatic ring, each contributing characteristic signals. The molecular weight of the

compound is 207.27 g/mol .[1]

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum is characterized by signals from the aldehyde proton, aromatic

protons, and protons of the methoxy and diethylamino groups. Aromatic proton signals (6.5-8.0

ppm) are influenced by the electron-donating effects of the methoxy and diethylamino groups.

[2][3] The aldehyde proton appears significantly downfield (9-10 ppm).[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1298378?utm_src=pdf-interest
https://www.benchchem.com/product/b1298378?utm_src=pdf-body
https://www.benchchem.com/product/b1298378?utm_src=pdf-body
https://www.benchchem.com/product/b1298378?utm_src=pdf-body
https://www.benchchem.com/product/b1298378?utm_src=pdf-body
https://spectrabase.com/spectrum/E1A5pi0GI3t
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Benzene_and_Aromaticity/15.07%3A_Spectroscopy_of_Aromatic_Compounds
https://www.amherst.edu/system/files/media/0968/Feb%205.pdf
https://www.che.hw.ac.uk/teaching/cheak2/Labapp3/files/1H-NMR-Handout.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Predicted ¹H NMR Data for 4-(Diethylamino)-2-methoxybenzaldehyde

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~10.2 Singlet (s) -
Aldehyde proton (-

CHO)

~7.6 Doublet (d) ~8.5 Aromatic proton (H-6)

~6.3
Doublet of doublets

(dd)
~8.5, ~2.5 Aromatic proton (H-5)

~6.1 Doublet (d) ~2.5 Aromatic proton (H-3)

~3.8 Singlet (s) -
Methoxy protons (-

OCH₃)

~3.4 Quartet (q) ~7.0
Methylene protons (-

N(CH₂CH₃)₂)

~1.1 Triplet (t) ~7.0
Methyl protons (-

N(CH₂CH₃)₂)

Note: Predicted values are based on general chemical shift ranges and analysis of substituent

effects.[4][5] The solvent used for analysis (e.g., CDCl₃ or DMSO-d₆) will affect the exact

chemical shifts.[1]

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon of the aldehyde is the most downfield signal (190-200 ppm).[6] Aromatic

carbons resonate in the 110-165 ppm range, with their specific shifts determined by the

attached functional groups.[2]

Table 2: Predicted ¹³C NMR Data for 4-(Diethylamino)-2-methoxybenzaldehyde
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Chemical Shift (δ, ppm) Assignment

~190 Aldehyde Carbonyl (C=O)

~164 Aromatic Carbon (C-2, attached to -OCH₃)

~153 Aromatic Carbon (C-4, attached to -N(Et)₂)

~129 Aromatic Carbon (C-6)

~115 Aromatic Carbon (C-1)

~105 Aromatic Carbon (C-5)

~95 Aromatic Carbon (C-3)

~56 Methoxy Carbon (-OCH₃)

~44 Methylene Carbon (-N(CH₂CH₃)₂)

~13 Methyl Carbon (-N(CH₂CH₃)₂)

Note: Routine ¹³C NMR spectra are typically broadband proton-decoupled, resulting in singlets

for all carbon signals.[7][8]

IR (Infrared) Spectroscopy

The IR spectrum is used to identify the key functional groups within the molecule. A strong

absorption band for the conjugated aldehyde carbonyl (C=O) group is expected.

Table 3: Predicted IR Absorption Bands for 4-(Diethylamino)-2-methoxybenzaldehyde
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Wavenumber (cm⁻¹) Functional Group Assignment

~3050 Aromatic C-H Stretch

~2970 Aliphatic C-H Stretch

~2830, ~2730 Aldehyde C-H Stretch (Fermi doublets)

~1670 Conjugated Aldehyde C=O Stretch

~1600, ~1500 Aromatic C=C Ring Stretch

~1260 Aryl Ether C-O Stretch

~1200 Aryl Amine C-N Stretch

Note: The exact position of the carbonyl stretch is lowered due to conjugation with the aromatic

ring.[9]

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The molecular ion peak (M⁺) is expected at an m/z corresponding to the

molecular weight (207.27).

Table 4: Predicted Mass Spectrometry Fragmentation for 4-(Diethylamino)-2-
methoxybenzaldehyde

m/z Fragment Assignment

207 [M]⁺ (Molecular Ion)

206 [M-H]⁺ (Loss of aldehyde hydrogen)

192 [M-CH₃]⁺ (Loss of a methyl radical)

178 [M-CHO]⁺ (Loss of the formyl radical)

178 [M-C₂H₅]⁺ (Loss of an ethyl radical)
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Note: Electron Ionization (EI) is a "hard" ionization technique that leads to extensive

fragmentation, which is useful for structural determination.[10][11]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid 4-(Diethylamino)-2-
methoxybenzaldehyde sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) may be added as an internal standard for chemical shift referencing (0 ppm).[8]

¹H NMR Acquisition: The spectrum is acquired on a 300 MHz or higher field NMR

spectrometer. Standard parameters include a 30-45 degree pulse angle, a relaxation delay

of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired on the same instrument.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and

a longer relaxation delay (2-5 seconds) are required.[7][12] Broadband proton decoupling is

applied to simplify the spectrum to singlets for each unique carbon.[7][13]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (ATR Method): Attenuated Total Reflectance (ATR) is a common and

simple method for solid samples.[14][15] A small amount of the solid compound is placed

directly onto the clean ATR crystal (typically diamond). Pressure is applied to ensure good

contact between the sample and the crystal surface.[16]

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the sample is finely

ground with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar

and pestle.[16][17] The homogenous mixture is then pressed into a thin, transparent pellet

using a hydraulic press.[17][18]

Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is

recorded first. The sample is then placed in the FTIR spectrometer's sample compartment,
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and the spectrum is recorded, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹

range.[17]

3. Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like this, Gas Chromatography (GC-MS) is a

suitable method.[11] A dilute solution of the sample in a volatile organic solvent (e.g.,

dichloromethane or methanol) is injected into the GC, where it is vaporized and separated

from impurities.

Ionization (Electron Ionization - EI): As the compound elutes from the GC column, it enters

the ion source of the mass spectrometer. In EI mode, the gaseous molecules are bombarded

with a high-energy electron beam (typically 70 eV).[10][19] This causes the molecule to lose

an electron, forming a positively charged molecular ion ([M]⁺), which then undergoes

fragmentation.[20]

Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are

accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their

mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating

the mass spectrum.[20]

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound.
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Workflow for Spectroscopic Analysis of an Organic Compound
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Conclusion

Sample Preparation
(Dissolving, Grinding, etc.)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
(FTIR-ATR)

Mass Spectrometry
(GC-MS)

NMR Data Analysis
(Shifts, Coupling, Integration)

IR Data Analysis
(Functional Groups)

MS Data Analysis
(M⁺, Fragmentation)

Structure Elucidation & Verification

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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